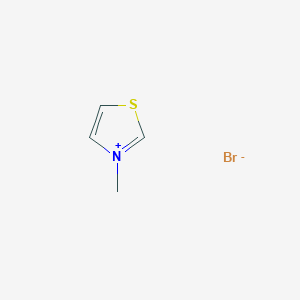

3-Methyl-1,3-thiazol-3-ium bromide

Description

Historical Perspectives on Thiazolium Chemistry in Organic Synthesis

The chemistry of thiazoles and their salts has a rich history dating back to the late 19th century with the pioneering work of Hantzsch on thiazole (B1198619) synthesis. irapa.org However, their catalytic potential came to the forefront with the discovery of the role of thiamine (B1217682) (Vitamin B1), which contains a thiazolium moiety, in biochemical processes. This understanding paved the way for the use of simpler thiazolium salts as catalysts in organic reactions.

Two of the most iconic transformations catalyzed by thiazolium salts are the benzoin (B196080) condensation and the Stetter reaction . The benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes to form an α-hydroxy ketone, was one of the first demonstrations of the catalytic power of thiazolium salts. researchgate.net The Stetter reaction, a 1,4-addition of an aldehyde to a Michael acceptor, further expanded the synthetic utility of these catalysts, providing access to valuable 1,4-dicarbonyl compounds. irapa.orgnih.gov These reactions established the "umpolung" (polarity reversal) concept, where the normally electrophilic carbonyl carbon of an aldehyde is converted into a nucleophilic species by the thiazolium catalyst.

Thiazolium Salts as Precursors for N-Heterocyclic Carbenes (NHCs)

The catalytic activity of thiazolium salts stems from their ability to serve as stable precursors to N-heterocyclic carbenes (NHCs). NHCs are persistent carbenes, a class of compounds featuring a neutral, divalent carbon atom with a lone pair of electrons. The deprotonation of a thiazolium salt at the C2 position, the carbon atom situated between the nitrogen and sulfur atoms, generates the corresponding thiazol-2-ylidene, a type of NHC. irapa.org

This deprotonation is facilitated by a base, and the resulting NHC is the true catalytically active species. The stability of the NHC is attributed to the electron-withdrawing effects and the σ-donating properties of the adjacent nitrogen and sulfur atoms. Once formed, the nucleophilic carbene can attack an aldehyde, initiating the catalytic cycle of reactions like the benzoin condensation or the Stetter reaction.

The general scheme for the formation of an N-heterocyclic carbene from a thiazolium salt is as follows:

Figure 1: Deprotonation of a thiazolium salt to form an N-heterocyclic carbene.

Significance of 3-Methyl-1,3-thiazol-3-ium Bromide within Modern Organocatalysis Research

This compound, with its simple and unfunctionalized structure, represents a fundamental model compound within the vast family of thiazolium salt organocatalysts. Its significance lies in its role as a benchmark for understanding the basic principles of NHC catalysis. The methyl group at the N3-position provides the necessary quaternization of the nitrogen, making the C2-proton acidic enough to be removed by a base to generate the corresponding NHC.

While much of the contemporary research focuses on more elaborate thiazolium salts with bulky or chiral substituents to achieve higher catalytic efficiency and stereoselectivity, the study of simpler catalysts like this compound is crucial for a number of reasons:

Mechanistic Studies: Its simple structure allows for clearer mechanistic investigations and computational studies of the catalytic cycle without the confounding steric or electronic effects of larger substituents. nih.govrsc.org

Baseline for Comparison: It serves as a baseline catalyst against which the performance of newly designed, more complex thiazolium salts can be compared, allowing researchers to quantify the improvements gained by specific structural modifications. rsc.org

Accessibility and Cost-Effectiveness: As a structurally simple molecule, its synthesis is generally more straightforward and cost-effective compared to more complex derivatives, making it an attractive option for large-scale applications where high enantioselectivity is not a primary concern.

Although detailed research findings specifically isolating the catalytic performance of this compound are less common in recent literature, its foundational importance is undisputed. The principles learned from this and other simple thiazolium salts have guided the development of the highly sophisticated NHC catalysts used in modern asymmetric synthesis.

To illustrate the general catalytic utility of this class of compounds, the following table provides representative data for the benzoin condensation of benzaldehyde (B42025) catalyzed by a simple N-alkyl thiazolium salt, which demonstrates the fundamental catalytic activity.

| Catalyst | Base | Solvent | Time (h) | Yield (%) |

| N-Benzylthiazolium Bromide | Triethylamine | Ethanol | 24 | 75 |

| N-Ethylthiazolium Bromide | DBU | Methanol | 12 | 82 |

This table presents illustrative data for simple N-alkyl thiazolium salts in the benzoin condensation to demonstrate the general catalytic activity of this class of compounds. Specific data for this compound under these exact conditions may vary.

Structure

3D Structure of Parent

Properties

CAS No. |

63423-95-0 |

|---|---|

Molecular Formula |

C4H6BrNS |

Molecular Weight |

180.07 g/mol |

IUPAC Name |

3-methyl-1,3-thiazol-3-ium;bromide |

InChI |

InChI=1S/C4H6NS.BrH/c1-5-2-3-6-4-5;/h2-4H,1H3;1H/q+1;/p-1 |

InChI Key |

OGMRHLUHIHYVRU-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CSC=C1.[Br-] |

Origin of Product |

United States |

Catalytic Applications and Mechanistic Insights into 3 Methyl 1,3 Thiazol 3 Ium Bromide Derived Catalysts

N-Heterocyclic Carbene (NHC) Organocatalysis Mediated by Thiazolium Species

N-heterocyclic carbenes derived from thiazolium salts, including 3-Methyl-1,3-thiazol-3-ium bromide, have emerged as powerful organocatalysts. researchgate.net Unlike their imidazolylidene counterparts, which are often stable enough for isolation, thiazolylidene carbenes are typically generated in situ and are highly effective for specific types of transformations, particularly those involving the umpolung of aldehydes. nih.gov The catalytic cycle of these NHCs is characterized by the formation of key intermediates that facilitate otherwise challenging bond formations.

The catalytically active species, a thiazol-2-ylidene, is a type of N-heterocyclic carbene generated in situ from its thiazolium salt precursor. nih.gov This process involves the deprotonation of the acidic C2-proton of the thiazolium ring by a base. acs.orgnih.gov The choice of base is crucial and can influence the efficiency of the catalytic reaction. The resulting carbene is a nucleophilic species that initiates the catalytic cycle. nih.gov

The general scheme for the in situ generation of a thiazol-2-ylidene from a thiazolium salt is depicted below:

Step 1: The thiazolium salt, such as this compound, is treated with a base.

Step 2: The base abstracts the acidic proton at the C2 position of the thiazolium ring.

Step 3: This deprotonation results in the formation of the neutral N-heterocyclic carbene (a thiazol-2-ylidene) and the protonated base.

This in situ generation is a key feature of thiazolium-based organocatalysis, as the carbene itself can be sensitive to air and moisture. nih.gov

A cornerstone of thiazolium-catalyzed reactions is the concept of umpolung, or the reversal of polarity of a functional group. acs.org In the context of aldehydes, the typically electrophilic carbonyl carbon is transformed into a nucleophilic species. This transformation is mediated by the formation of a key intermediate known as the Breslow intermediate. nih.govnih.gov

The formation and function of the Breslow intermediate can be summarized as follows:

The in situ generated NHC nucleophilically attacks the carbonyl carbon of an aldehyde. nih.gov

This addition forms a zwitterionic tetrahedral intermediate. nih.gov

A subsequent proton transfer, which can be facilitated by the solvent or other species in the reaction mixture, leads to the formation of the Breslow intermediate. nih.govacs.org This intermediate is an enaminol, a resonance-stabilized species that is nucleophilic at the carbon atom. acs.org

The Breslow intermediate is the acyl anion equivalent that participates in subsequent bond-forming steps. nih.gov Its formation is a critical step in a variety of NHC-catalyzed reactions, including the benzoin (B196080) condensation and the Stetter reaction. nih.govirapa.org While the Breslow intermediate was proposed by Ronald Breslow in 1958, its direct observation and characterization have been a subject of extensive research, with isolable analogues being reported in recent years. nih.govnih.gov

Chemo- and regioselectivity are critical aspects of synthetic chemistry, and thiazolium-catalyzed reactions often exhibit high levels of control in these areas. For instance, in cross-benzoin condensations involving two different aldehydes, chemoselectivity is a significant challenge due to the potential for four different products. However, by tuning the electronic properties of the thiazolium catalyst and the aldehyde substrates, selective cross-coupling can be achieved. researchgate.netorganic-chemistry.org

In the Stetter reaction, which involves the conjugate addition of an aldehyde to a Michael acceptor, regioselectivity is inherent to the reaction mechanism, leading to the formation of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The choice of catalyst can also influence the outcome of the reaction. For example, while both cyanide and thiazolium salts can catalyze the Stetter reaction, thiazolium salts are essential for reactions involving aliphatic aldehydes to avoid side reactions like aldol (B89426) condensation. wikipedia.orgthieme-connect.com Furthermore, the development of chiral thiazolium and triazolium salts has enabled highly enantioselective transformations. acs.orgnih.gov

The ability to control chemo- and regioselectivity is a testament to the versatility of thiazolium-derived NHC catalysts and has been a key driver in their application in complex molecule synthesis.

Carbon-Carbon Bond-Forming Reactions

Catalysts derived from this compound are particularly adept at facilitating carbon-carbon bond-forming reactions, providing access to valuable molecular architectures.

The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the coupling of two aldehydes to form an α-hydroxy ketone, also known as an acyloin. wikipedia.org Thiazolium salts, as precursors to NHCs, are effective catalysts for this transformation, offering an alternative to the traditional use of cyanide. acs.orgwikipedia.org The reaction proceeds via the formation of the Breslow intermediate, which then attacks a second molecule of the aldehyde. researchgate.net Subsequent collapse of the resulting intermediate regenerates the NHC catalyst and releases the benzoin product. acs.org

The general mechanism is as follows:

Generation of the NHC from the thiazolium salt.

Formation of the Breslow intermediate with one molecule of aldehyde.

Nucleophilic attack of the Breslow intermediate on a second aldehyde molecule.

Elimination of the NHC catalyst to yield the benzoin product.

This methodology has been extended to the synthesis of a variety of acyloins from both aromatic and aliphatic aldehydes. wikipedia.orgchempedia.info The development of chiral thiazolium salts has also enabled asymmetric benzoin condensations, producing enantioenriched acyloins. acs.orgthieme-connect.de

| Aldehyde Substrate | Catalyst System | Product | Key Feature |

|---|---|---|---|

| Benzaldehyde (B42025) | Thiazolium salt / Base | Benzoin | Classic example of the reaction. wikipedia.org |

| Various aromatic aldehydes | Chiral triazolium salt / Base | Enantioenriched benzoins | Demonstrates asymmetric catalysis. thieme-connect.de |

| Aliphatic aldehydes | Thiazolium salt / Base | Aliphatic acyloins | Highlights the utility for non-aromatic substrates. wikipedia.orgchempedia.info |

The Stetter reaction is a powerful method for the formation of 1,4-dicarbonyl compounds and their derivatives through the conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor). organic-chemistry.orgwikipedia.org This reaction is a prime example of umpolung chemistry, where the nucleophilic character of the aldehyde is harnessed through the action of an NHC catalyst derived from a thiazolium salt. wikipedia.org

The catalytic cycle of the Stetter reaction shares the initial steps with the benzoin condensation, involving the formation of the Breslow intermediate. irapa.org However, instead of attacking another aldehyde, the Breslow intermediate adds to the β-position of the Michael acceptor. organic-chemistry.org A final proton transfer and elimination of the catalyst furnish the 1,4-dicarbonyl product. organic-chemistry.org

A significant advancement in this area has been the development of asymmetric Stetter reactions. By employing chiral NHC precursors, such as chiral triazolium salts, it is possible to achieve high levels of enantioselectivity in the formation of the 1,4-dicarbonyl products. acs.orgnih.govnih.gov This has greatly expanded the synthetic utility of the Stetter reaction, providing access to chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

| Aspect | Description |

|---|---|

| Reactants | An aldehyde and an α,β-unsaturated compound (e.g., ketone, ester, nitrile). organic-chemistry.orgwikipedia.org |

| Catalyst | Typically a thiazolium salt (or cyanide), with thiazolium salts being crucial for aliphatic aldehydes. wikipedia.orgthieme-connect.com |

| Product | A 1,4-dicarbonyl compound or a related derivative. organic-chemistry.org |

| Asymmetric Variants | Utilize chiral NHC precursors (often triazolium salts) to induce enantioselectivity. acs.orgnih.govnih.gov |

Addition Reactions of Acyl Anion Equivalents Derived from Thiazolium Catalysts

A cornerstone of NHC catalysis is the generation of acyl anion equivalents from aldehydes, a concept known as "umpolung" or polarity reversal. The carbene, generated in situ from this compound by deprotonation, adds to an aldehyde to form a key intermediate known as the Breslow intermediate. This species behaves as a nucleophilic acyl anion equivalent and can participate in various addition reactions, most notably the benzoin condensation and the Stetter reaction.

The benzoin condensation involves the dimerization of two aldehyde molecules to form an α-hydroxy ketone. Kinetic studies on the benzoin condensation catalyzed by thiazolium salts have revealed that the reaction is often nearly first-order in the aldehyde. Furthermore, investigations using deuterated solvents and substrates have shown that multiple steps in the catalytic cycle can be partially rate-determining. rsc.orgacs.org

The Stetter reaction , on the other hand, is the 1,4-addition of an aldehyde to a Michael acceptor, yielding a 1,4-dicarbonyl compound. rsc.orgnih.gov This reaction is a powerful tool for carbon-carbon bond formation and is effectively catalyzed by thiazolium salts. The mechanism proceeds through the formation of the Breslow intermediate, which then adds to the activated alkene. rsc.orgnih.gov While the benzoin condensation is a reversible process, the Stetter reaction is generally irreversible, driving the reaction towards the 1,4-addition product. nih.gov

The versatility of the Stetter reaction is demonstrated by the wide range of aldehydes and Michael acceptors that can be employed. While aromatic aldehydes are common substrates, aliphatic aldehydes can also be used, particularly with thiazolium salt catalysts, to avoid side reactions like aldol condensation. rsc.org

| Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) |

| Benzoin Condensation | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide / Et3N | Benzaldehyde | Benzaldehyde | α-Hydroxy ketone | Not specified |

| Stetter Reaction | Thiazolium salt / Base | Aldehyde | Michael acceptor | 1,4-Dicarbonyl | Up to 99% |

| Intermolecular Stetter Reaction | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride / Et3N | 2,3-Butanedione | trans-Chalcone | 1,4-Diketone | 91 |

Radical Processes and Reductive Pathways in Thiazolium Catalysis

Beyond the classical two-electron pathways, NHC catalysis has expanded to encompass single-electron transfer (SET) processes, opening up new avenues for radical reactivity.

Control of Radical Reactions by N-Neopentyl Thiazolium Carbenes

The structure of the NHC catalyst, particularly the N-substituents, plays a crucial role in controlling the outcome of radical reactions. A designed thiazolium-type NHC catalyst featuring an N-neopentyl group has been shown to be effective in the decarboxylative radical coupling of aliphatic carboxylic acid-derived redox-active esters with aliphatic aldehydes. acs.org This specific catalyst also facilitates the vicinal alkylacylation of vinyl arenes through a radical relay mechanism, providing a synthetic route to sterically hindered dialkyl ketones. acs.org The bulky N-neopentyl group is thought to influence the steric environment around the carbene center, thereby controlling the selectivity of the radical coupling steps.

Mechanistic Pathways of Electron Transfer in Thiazolium Systems

The key to the radical reactivity of thiazolium-derived catalysts lies in the ability of the Breslow intermediate to undergo single-electron transfer. rsc.org This enamine-like intermediate is sufficiently electron-rich to act as a one-electron reducing agent, transferring an electron to a suitable acceptor. This SET event generates a radical cation of the Breslow intermediate and a radical anion of the acceptor.

Inspired by enzymatic processes involving thiamine (B1217682) diphosphate, researchers have explored NHC-catalyzed radical reactions. rsc.orgnih.gov These reactions can be broadly categorized into oxidation-type reactions and carbon-carbon bond formation through SET and subsequent radical-radical coupling. nih.gov The persistent nature of the NHC-bound ketyl radical, formed after the SET event, is a key factor in controlling the subsequent radical-radical coupling, allowing for the efficient formation of new carbon-carbon bonds. nih.gov

Multicatalytic and Cascade Reactions Employing Thiazolium Salts

The integration of thiazolium-derived NHC catalysis with other catalytic systems has led to the development of powerful multicatalytic and cascade reactions, enabling the synthesis of complex molecules with high efficiency and selectivity.

Synergistic Effects in Organocatalysis with Metal Co-catalysts

Synergistic catalysis, where two or more distinct catalysts operate in concert to promote a single transformation, has emerged as a powerful strategy in organic synthesis. The combination of NHC organocatalysis with transition metal catalysis allows for novel reaction pathways that are not accessible with either catalyst alone. For instance, the merger of palladium catalysis with NHC catalysis has been explored for various transformations. beilstein-journals.org

In such a system, the NHC catalyst can generate a nucleophilic species (e.g., the Breslow intermediate), while the palladium catalyst activates a substrate as an electrophile. The subsequent reaction between these two activated species can lead to the formation of complex products with high selectivity. While specific examples detailing the use of this compound in synergistic systems with metal co-catalysts are not extensively documented, the principle has been demonstrated with related azolium salts. For example, the synergistic effect of imidazolium (B1220033) bromide units in close proximity to TEMPO moieties has been shown to enhance the catalytic activity in the aerobic oxidation of alcohols. rsc.org This suggests the potential for this compound to act as a cooperative catalyst in conjunction with various metal complexes.

Enantioselective Cycloaddition and Rearrangement Reactions

Thiazolium salts have been successfully employed as precursors for chiral NHC catalysts in enantioselective cycloaddition and rearrangement reactions. A notable example is the highly efficient asymmetric [3+2] cycloaddition of thiazolium salts with various electron-deficient 2-π components. rsc.org This reaction, catalyzed by a chiral N,N'-dioxide/metal complex, provides access to enantioenriched hydropyrrolo-thiazoles.

Furthermore, a cascade cycloaddition/rearrangement reaction with β,γ-unsaturated α-ketoesters has been developed, affording various pyrrolo- rsc.orgrsc.orgthiazine derivatives with excellent yields and enantioselectivities. rsc.org This demonstrates the power of thiazolium-derived catalysts in constructing complex, chiral heterocyclic scaffolds.

| Reaction | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) (%) |

| Asymmetric [3+2] Cycloaddition | Chiral N,N'-Dioxide/Sc(OTf)3 | Thiazolium Salt, Methylene Indolinone | Hydropyrrolo-thiazole | Up to 99 |

| Cascade Cycloaddition/Rearrangement | Chiral N,N'-Dioxide/Sc(OTf)3 | Thiazolium Salt, β,γ-Unsaturated α-Ketoester | Pyrrolo- rsc.orgrsc.orgthiazine | Up to 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.